3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one, also known as MSA, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a thioester derivative of 3-methyl-2-cyclopentenone and is known for its unique properties, including its ability to act as an efficient catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst is still not fully understood. However, it is believed that the thioester group in 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one plays a crucial role in its catalytic activity. The thioester group is thought to act as a Lewis acid, which can activate the carbonyl group of the substrate, thereby facilitating the reaction.
Biochemical and Physiological Effects:
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst in lab experiments is its high efficiency. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be a highly effective catalyst in various chemical reactions, and it can often be used in small quantities. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is relatively easy to synthesize and purify, making it a convenient catalyst to work with.
However, there are also some limitations associated with the use of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one in lab experiments. One of the main limitations is its toxicity. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a highly reactive compound, and it can be hazardous if not handled properly. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is not a stable compound and can decompose over time, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. One area of research is to further investigate the mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst. Understanding the catalytic activity of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one at the molecular level could lead to the development of more efficient catalysts.
Another area of research is to explore the potential biomedical applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. Studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties, and further research could lead to the development of new drugs.
Overall, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a unique and versatile compound that has significant potential in various fields of scientific research. Further research on this compound could lead to the development of new catalysts and drugs, which could have a significant impact on various industries.
Synthesemethoden
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is synthesized through a multi-step process that involves the reaction of 3-methyl-2-cyclopentenone with thioacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and the resulting product is then purified through a series of chromatography steps. The yield of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one obtained through this method is generally high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is in the field of organic synthesis, where it is used as a catalyst in various chemical reactions. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be an efficient catalyst for the synthesis of a wide range of organic compounds, including chiral molecules, heterocycles, and natural products.
Eigenschaften
CAS-Nummer |
125880-11-7 |
---|---|
Produktname |
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
Molekularformel |
C11H17NOS |
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
3-methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-9(2)8-10(13)12-7-5-3-4-6-11(12)14/h1,3-8H2,2H3 |
InChI-Schlüssel |
KADPHUCQRVBGGT-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(=O)N1CCCCCC1=S |
Kanonische SMILES |
CC(=C)CC(=O)N1CCCCCC1=S |
Synonyme |
2H-Azepine-2-thione, hexahydro-1-(3-methyl-1-oxo-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.